molecular formula C6H3BrFNO2 B15155636 6-Bromo-5-fluoro-2-hydroxynicotinaldehyde

6-Bromo-5-fluoro-2-hydroxynicotinaldehyde

Cat. No.: B15155636
M. Wt: 220.00 g/mol
InChI Key: VDBYTYQTTBZIAG-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-2-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H3BrFNO2 It is a derivative of nicotinaldehyde, characterized by the presence of bromine, fluorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-2-hydroxynicotinaldehyde typically involves multi-step organic reactions. One common method is the halogenation of nicotinaldehyde derivatives. For instance, starting from 2-hydroxynicotinaldehyde, bromination and fluorination reactions can be carried out sequentially to introduce the bromine and fluorine atoms at the desired positions. The reaction conditions often involve the use of bromine or bromine-containing reagents and fluorine sources under controlled temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-2-hydroxynicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 6-Bromo-5-fluoro-2-hydroxynicotinic acid.

    Reduction: 6-Bromo-5-fluoro-2-hydroxy-3-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-5-fluoro-2-hydroxynicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-2-hydroxynicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The hydroxyl group may participate in hydrogen bonding, further influencing its interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-hydroxynicotinaldehyde
  • 5-Fluoro-2-hydroxynicotinaldehyde
  • 6-Bromo-5-fluoro-3-hydroxynicotinaldehyde

Uniqueness

6-Bromo-5-fluoro-2-hydroxynicotinaldehyde is unique due to the specific combination of bromine, fluorine, and hydroxyl groups on the nicotinaldehyde scaffold. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H3BrFNO2

Molecular Weight

220.00 g/mol

IUPAC Name

6-bromo-5-fluoro-2-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C6H3BrFNO2/c7-5-4(8)1-3(2-10)6(11)9-5/h1-2H,(H,9,11)

InChI Key

VDBYTYQTTBZIAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1F)Br)C=O

Origin of Product

United States

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